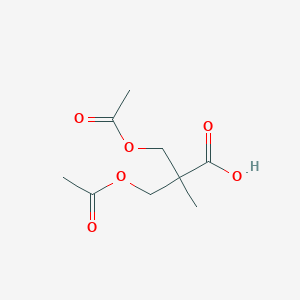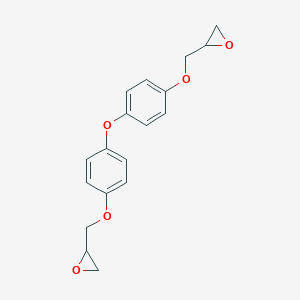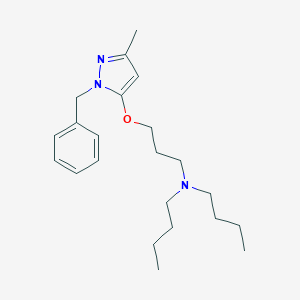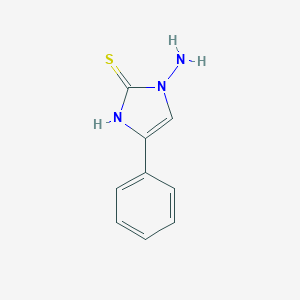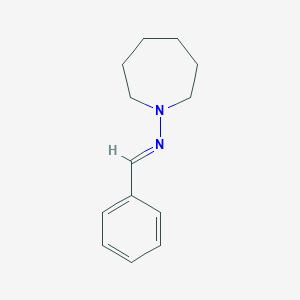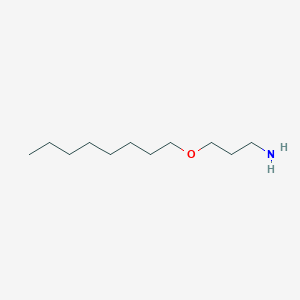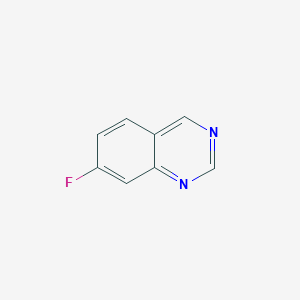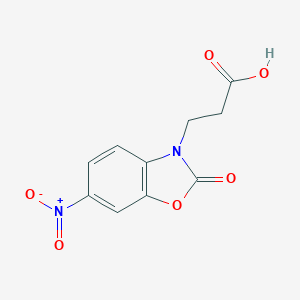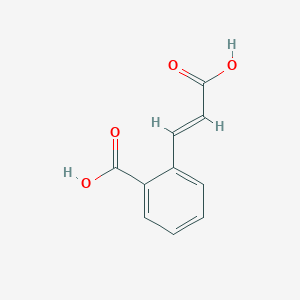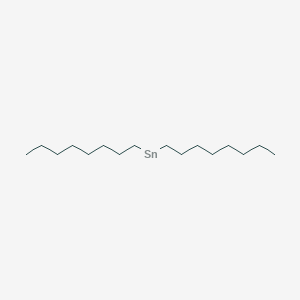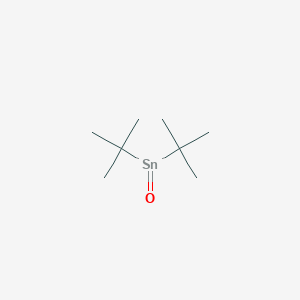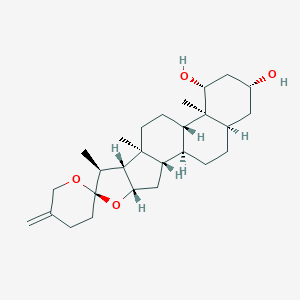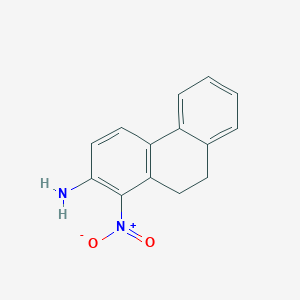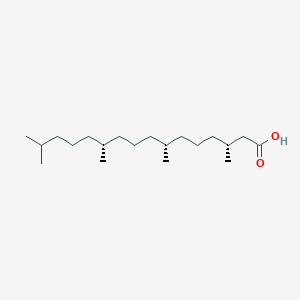
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
描述
3D, 7D, 11D-Phytanic acid, also known as 3D, 7D, 11D-phytanate or D, D, D-phytanic acid, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. 3D, 7D, 11D-Phytanic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3D, 7D, 11D-Phytanic acid has been primarily detected in feces. Within the cell, 3D, 7D, 11D-phytanic acid is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, 3D, 7D, 11D-phytanic acid can be found in milk and milk products. This makes 3D, 7D, 11D-phytanic acid a potential biomarker for the consumption of this food product.
属性
CAS 编号 |
18654-64-3 |
|---|---|
分子式 |
C20H40O2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
(3R,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19-/m1/s1 |
InChI 键 |
RLCKHJSFHOZMDR-GUDVDZBRSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
手性 SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CC(=O)O |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

